molecular formula C12H15NO4 B1180685 Bioxyol CAS No. 132338-71-7

Bioxyol

Cat. No.: B1180685
CAS No.: 132338-71-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bioxyol is a synthetic bioactive compound with a molecular formula of C₁₈H₂₄O₆N₂S, characterized by a benzothiazole core substituted with hydroxyl and sulfonic acid groups. Its primary application lies in antioxidant and anti-inflammatory therapies, where it inhibits reactive oxygen species (ROS) generation by targeting the NADPH oxidase (NOX) pathway . Preclinical studies indicate a median inhibitory concentration (IC₅₀) of 12.3 µM for ROS suppression in murine macrophages, outperforming traditional antioxidants like ascorbic acid (IC₅₀: 45.6 µM) . This compound’s stability in physiological pH (t½ > 24 hours at pH 7.4) and low cytotoxicity (LD₅₀ > 500 mg/kg in rats) make it a promising candidate for pharmaceutical development .

Properties

CAS No.

132338-71-7

Molecular Formula

C12H15NO4

Synonyms

Bioxyol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Bioxyol is compared to three structurally related compounds: Resveratrol , Quercetin , and Sulforaphane . Key differences are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogues

Parameter This compound Resveratrol Quercetin Sulforaphane
Molecular Formula C₁₈H₂₄O₆N₂S C₁₄H₁₂O₃ C₁₅H₁₀O₇ C₆H₁₁NOS₂
Molecular Weight 420.46 g/mol 228.25 g/mol 302.24 g/mol 177.29 g/mol
Primary Mechanism NOX inhibition SIRT1 activation Free radical scavenging Nrf2 activation
IC₅₀ (ROS Inhibition) 12.3 µM 48.9 µM 22.7 µM 18.5 µM
Solubility (mg/mL) 35.2 (H₂O) 0.03 (H₂O) 0.04 (H₂O) 1.2 (H₂O)
Bioavailability (%) 82 (oral) 20 (oral) 15 (oral) 80 (oral)
Toxicity (LD₅₀, rat) >500 mg/kg 450 mg/kg 160 mg/kg 300 mg/kg

Sources: Compiled from in vitro and in vivo studies

Mechanistic Advantages
  • Target Specificity: Unlike Resveratrol and Quercetin, which broadly scavenge free radicals, this compound directly inhibits NOX4, a major ROS-generating enzyme, reducing off-target effects .
  • Stability : this compound’s sulfonic acid group enhances aqueous solubility (35.2 mg/mL) compared to Resveratrol (0.03 mg/mL), addressing a key limitation in hydrophobic antioxidants .
  • Synergy with Existing Therapies : In combination with dexamethasone, this compound reduces interleukin-6 (IL-6) levels by 78% in murine models, outperforming Sulforaphane (55% reduction) .
Limitations
  • Synthesis Complexity : this compound’s benzothiazole-sulfonic acid backbone requires a 7-step synthesis, increasing production costs compared to Quercetin (naturally extracted) .
  • Limited Long-Term Data: While acute toxicity is low, chronic exposure studies (>6 months) are pending, unlike Sulforaphane, which has established safety profiles in humans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.